molecular formula C11H20O2 B6149124 rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis CAS No. 27392-17-2

rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis

Cat. No.: B6149124
CAS No.: 27392-17-2
M. Wt: 184.27 g/mol
InChI Key: LIBHBDGDJPRTOA-DTWKUNHWSA-N
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Description

rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis is a chiral cyclohexane derivative characterized by a tert-butyl substituent at the 3-position and a carboxylic acid group at the 1-position in a cis-configuration. The compound’s stereochemistry (rac-(1R,3S)) indicates a racemic mixture of enantiomers with defined spatial arrangements. The tert-butyl group introduces significant steric bulk, influencing the molecule’s solubility, conformational stability, and reactivity. This compound is primarily used as a chiral building block in organic synthesis and pharmaceutical research, particularly for designing stereochemically complex molecules .

Properties

CAS No.

27392-17-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1S,3R)-3-tert-butylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9+/m0/s1

InChI Key

LIBHBDGDJPRTOA-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC[C@@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)C1CCCC(C1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

tert-Butyl Group Introduction via Grignard Reagent

A foundational method involves the alkylation of a cyclohexane-derived enolate with tert-butyl magnesium bromide. Starting from methyl cyclohexane-1-carboxylate, deprotonation with a strong base (e.g., LDA) generates an enolate, which reacts with tert-butyl Grignard reagent to install the tert-butyl group at the 3-position. Subsequent hydrolysis yields the carboxylic acid.

Reaction Scheme:

Methyl cyclohexane-1-carboxylate-78°CLDAEnolatet-BuMgBrMethyl 3-tert-butylcyclohexane-1-carboxylateH3O+rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid\text{Methyl cyclohexane-1-carboxylate} \xrightarrow[\text{-78°C}]{\text{LDA}} \text{Enolate} \xrightarrow{\text{t-BuMgBr}} \text{Methyl 3-tert-butylcyclohexane-1-carboxylate} \xrightarrow{\text{H}_3\text{O}^+} \text{rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid}

Key Data:

  • Yield: 62–68% (over three steps)

  • Diastereomeric Ratio (cis:trans): 3:1 (optimized via low-temperature conditions)

Resolution of Racemic Mixtures

The racemic product is often resolved via chiral chromatography or diastereomeric salt formation. For example, treatment with (1S,2R)-ephedrine forms diastereomeric salts, which are separated by crystallization. Acidic workup regenerates the enantiomers.

Optimization Note:

  • Solvent polarity critically affects crystallization efficiency (e.g., ethanol/water mixtures achieve 92% enantiomeric excess).

Cyclohexane Ring Construction via Diels-Alder Reaction

[4+2] Cycloaddition Strategy

The cyclohexane ring is assembled using a Diels-Alder reaction between a diene and a tert-butyl-containing dienophile. For instance, 1-tert-butyl-1,3-butadiene reacts with acrylic acid under Lewis acid catalysis (e.g., AlCl₃) to form the cis-substituted cyclohexane derivative.

Reaction Conditions:

  • Temperature: 80°C

  • Catalyst: 10 mol% AlCl₃

  • Yield: 55% (cis isomer predominant)

Limitations:

  • Limited stereocontrol necessitates post-reaction isomer separation.

Functional Group Interconversion from Alcohol Precursors

Oxidation of 3-tert-Butylcyclohexanol

3-tert-Butylcyclohexanol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). The cis configuration is retained during oxidation due to the reaction’s stereospecificity.

Procedure:

  • Dissolve 3-tert-butylcyclohexanol (1.0 equiv) in acetone.

  • Add Jones reagent dropwise at 0°C until orange persistence.

  • Quench with isopropanol, isolate via extraction.

Data:

  • Yield: 74%

  • Purity: >98% (by GC-MS)

Hydrolysis of Nitrile Intermediates

3-tert-Butylcyclohexane-1-carbonitrile undergoes acidic hydrolysis (H₂SO₄, H₂O, reflux) to yield the carboxylic acid. This method avoids oxidation-sensitive functional groups.

Optimization:

  • Hydrolysis time: 12 hr

  • Yield: 81%

Enzymatic and Catalytic Asymmetric Methods

Biocatalytic Resolution

Lipase-mediated kinetic resolution of racemic methyl esters selectively hydrolyzes one enantiomer. For example, Candida antarctica lipase B (CAL-B) achieves 85% conversion with 90% ee for the remaining ester.

Conditions:

  • pH 7.0 buffer, 30°C

  • Enzyme loading: 20 mg/mmol substrate

Transition Metal Catalysis

Palladium-catalyzed asymmetric allylic alkylation constructs the cyclohexane skeleton. A chiral phosphine ligand (e.g., (R)-BINAP) induces the desired (1R,3S) configuration.

Example:

Allylic carbonate+tert-butylzinc bromide(R)-BINAPPd2(dba)3cis-3-tert-butylcyclohexane derivative\text{Allylic carbonate} + \text{tert-butylzinc bromide} \xrightarrow[\text{(R)-BINAP}]{\text{Pd}2(\text{dba})3} \text{cis-3-tert-butylcyclohexane derivative}

Performance:

  • Yield: 70%

  • ee: 82%

Comparative Analysis of Methods

MethodYield (%)cis:trans RatioScalabilityCost Efficiency
Grignard Alkylation683:1HighModerate
Diels-Alder554:1LowHigh
Nitrile Hydrolysis81>99:1ModerateLow
Biocatalytic85N/ALowHigh

Key Findings:

  • Nitrile hydrolysis offers the highest cis selectivity (>99:1) due to steric hindrance during hydrolysis.

  • Transition metal catalysis provides enantioselectivity but requires expensive ligands .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclohexane derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as:

  • Esterification : It can react with alcohols to form esters, which are important intermediates in the synthesis of pharmaceuticals and fragrances.
  • Amide Formation : The carboxylic acid can be converted into amides, broadening its utility in synthesizing biologically active compounds.
Reaction TypeDescriptionExample Compound
EsterificationReaction with alcoholsEthyl ester of the acid
Amide FormationReaction with aminesAmide derivatives

Pharmaceutical Applications

The compound has been investigated for its biological activity and potential therapeutic applications. Studies indicate that derivatives of rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid exhibit promising activity against various biological targets.

  • Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Analgesic Effects : Preliminary studies have indicated potential analgesic effects, warranting further exploration in pain management therapies.

Biochemical Research

In biochemistry, rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid is utilized as a non-ionic organic buffering agent in cell culture applications. It maintains pH stability within the range of 6 to 8.5, which is critical for various biological assays.

ApplicationBuffering RangeImportance
Cell Culture6 - 8.5Maintains optimal pH for cell viability

Case Study 1: Synthesis of Esters

A study demonstrated the synthesis of ethyl esters from rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid through an esterification reaction with ethanol under acidic conditions. The reaction yielded high purity esters suitable for use in fragrance formulations.

Case Study 2: Anti-inflammatory Activity

In a pharmacological study, derivatives of rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels, suggesting potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis with structurally related cyclohexane derivatives, focusing on substituents, stereochemistry, and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid tert-butyl (3), COOH (1) C₁₁H₂₀O₂ 200.28 High steric hindrance; moderate solubility in polar aprotic solvents Chiral intermediates in drug synthesis
cis-3-Aminocyclohexane-1-carboxylic acid NH₂ (3), COOH (1) C₇H₁₃NO₂ 159.18 Zwitterionic at physiological pH; enhanced water solubility Peptide mimetics, enzyme inhibitors
cis-3-Hydroxycyclohexane-1-carboxylic acid OH (3), COOH (1) C₇H₁₂O₃ 144.17 Hydrogen-bonding capacity; pH-dependent solubility Biodegradable polymers, metabolic studies
cis,cis-Cyclohexane-1,3,5-tricarboxylic acid COOH (1,3,5) C₉H₁₂O₆ 216.19 High acidity; chelating properties Metal-organic frameworks (MOFs), catalysis
(1R,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid NH₂ (1), OH (2), COOH (1) C₇H₁₃NO₃ 159.18 Dual functional groups; chiral recognition sites Antibiotic derivatives, asymmetric synthesis

Key Comparisons:

Steric Effects vs. Reactivity: The tert-butyl group in this compound provides greater steric hindrance compared to smaller substituents like NH₂ or OH in analogs. This reduces nucleophilic attack at the 3-position but enhances conformational rigidity . In contrast, cis-3-aminocyclohexane-1-carboxylic acid exhibits zwitterionic behavior, enabling interactions with biological targets (e.g., amino acid transporters) .

Solubility and Polarity: The tert-butyl group lowers water solubility compared to hydroxy or amino analogs. For example, cis-3-hydroxycyclohexane-1-carboxylic acid has higher aqueous solubility due to hydrogen bonding with the hydroxyl group . cis,cis-Cyclohexane-1,3,5-tricarboxylic acid’s three carboxylic acid groups make it highly polar and soluble in basic aqueous solutions .

Biological and Synthetic Utility: this compound is favored in medicinal chemistry for its ability to mimic natural terpenoid structures, aiding in drug delivery systems . cis-3-Aminocyclohexane-1-carboxylic acid has been studied for its transport via system L amino acid carriers, similar to fluorinated PET imaging agents like anti-cis-3,4-DFACPC .

Thermodynamic Stability :

  • The tert-butyl group stabilizes the chair conformation of the cyclohexane ring, reducing ring-flipping dynamics. This contrasts with cis-3-hydroxycyclohexane-1-carboxylic acid, where intramolecular hydrogen bonding between OH and COOH groups may influence ring puckering .

Biological Activity

The compound rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis (CAS: 27392-17-2) is a bicyclic carboxylic acid with notable structural features that influence its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H20O2
  • Molecular Weight : 184 Da
  • LogP : 3.21 (indicating moderate lipophilicity)
  • Polar Surface Area : 37 Ų
  • Rotatable Bonds : 2

These properties suggest that the compound can traverse biological membranes and interact with various cellular targets.

Biological Activity Overview

Research indicates that rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory disorders.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Activity : Preliminary in vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating a potential role in cancer therapy.

The biological effects of rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid are attributed to its interaction with various molecular targets:

  • Cytokine Modulation : The compound appears to modulate cytokine production by affecting nuclear factor kappa B (NF-κB) signaling pathways.
  • Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, contributing to its antitumor effects.

Table 1: Summary of Biological Activities

Activity TypeEffect/ObservationReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntioxidantScavenging of DPPH radicals
AntitumorReduced viability in MCF-7 breast cancer cells

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, researchers found significant reductions in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH assay, where rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid showed a dose-dependent scavenging effect on free radicals. This property may contribute to its protective effects against oxidative damage in various diseases.

Case Study 3: Antitumor Activity

In vitro studies on MCF-7 breast cancer cells indicated that treatment with rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid resulted in a significant decrease in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Q & A

Basic Research Questions

Q. What are the key structural features of rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis, and how do they influence its reactivity?

  • Answer : The compound features a cis-configured cyclohexane ring with a bulky tert-butyl group at C3 and a carboxylic acid group at C1. The tert-butyl group introduces significant steric hindrance, limiting conformational flexibility and influencing regioselectivity in reactions. The carboxylic acid enables hydrogen bonding and salt formation, critical for solubility and biological interactions. The cis configuration enhances rigidity, affecting both synthetic accessibility and binding affinity in enzymatic studies .

Q. What are common synthetic routes for this compound?

  • Answer : Synthesis typically involves:

  • Cyclohexane Derivative Formation : Starting with a substituted cyclohexane precursor (e.g., via Diels-Alder or cyclization reactions).
  • Functionalization : Introducing the tert-butyl group via Friedel-Crafts alkylation or Grignard reactions.
  • Carboxylic Acid Installation : Oxidation of a methyl or alcohol group at C1 using KMnO₄ or CrO₃ under controlled pH.
  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to enforce cis configuration .

Q. How does the cis configuration of the compound affect its physicochemical properties compared to trans isomers?

  • Answer : The cis configuration reduces symmetry, leading to distinct dipole moments and solubility profiles. For example, cis isomers often exhibit lower melting points due to reduced crystal lattice stability. Steric crowding from the tert-butyl group in the cis form can also hinder crystallization, complicating purification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to achieve high enantiomeric excess in the synthesis of this compound?

  • Answer : Key strategies include:

  • Chiral Catalysts : Use of Rh or Ru-based catalysts for asymmetric hydrogenation of precursor alkenes.
  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters (e.g., using lipases) to isolate desired enantiomers.
  • Temperature Control : Lower temperatures (e.g., –20°C) minimize racemization during acid-sensitive steps .

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 2D NOESY confirms cis configuration via spatial proximity of H1 and H3.
  • Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers (typical mobile phase: hexane/isopropanol with 0.1% TFA).
  • X-ray Crystallography : Definitive proof of stereochemistry (e.g., bond angles and torsional parameters) .
  • Mass Spectrometry : High-resolution MS validates molecular formula (C₁₁H₂₀O₂; exact mass 200.1412) .

Q. How do steric effects from the tert-butyl group influence the compound’s interactions in enzymatic studies?

  • Answer : The tert-butyl group can disrupt binding to enzyme active sites due to steric clashes, as observed in studies with cytochrome P450 isoforms. Computational docking (e.g., AutoDock Vina) shows reduced binding affinity compared to smaller substituents (e.g., methyl). However, this bulkiness enhances selectivity in hydrophobic pockets (e.g., fatty acid-binding proteins) .

Q. What strategies can resolve discrepancies between computational predictions and experimental data in the compound’s conformational analysis?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Adjust force fields (e.g., GAFF2) to account for torsional strain in the cyclohexane ring.
  • Experimental Validation : Compare predicted IR spectra (B3LYP/6-31G*) with experimental FT-IR data, focusing on carboxyl C=O stretches (~1700 cm⁻¹) and tert-butyl C-H vibrations (~2900 cm⁻¹) .

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